

# Application Notes and Protocols for Utilizing Electronic Diaries in Fezolinetant VMS Assessment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fezolinetant**

Cat. No.: **B607441**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of electronic diaries (e-diaries) for the assessment of Vasomotor Symptoms (VMS) frequency and severity in clinical trials of **fezolinetant**, a neurokinin 3 (NK3) receptor antagonist. The protocols are based on methodologies employed in the pivotal SKYLIGHT series of clinical trials.

## Introduction

**Fezolinetant** is an oral, nonhormonal selective NK3 receptor antagonist that has been investigated for the treatment of moderate to severe VMS associated with menopause.<sup>[1][2]</sup> Accurate and reliable assessment of VMS frequency and severity is paramount to evaluating the efficacy of such treatments. Electronic diaries offer a robust method for real-time data capture, minimizing recall bias and improving data quality compared to paper-based diaries.<sup>[3]</sup> <sup>[4]</sup> The SKYLIGHT 1, 2, and 4 trials successfully utilized e-diaries to gather primary efficacy data on VMS.<sup>[5][6][7]</sup>

## Quantitative Data Summary

The following tables summarize the quantitative outcomes from **fezolinetant** clinical trials where electronic diaries were the primary tool for VMS data collection.

Table 1: Baseline Characteristics of Study Participants (Pooled Data from SKYLIGHT 1 & 2)

| Characteristic                            | Value                                            |
|-------------------------------------------|--------------------------------------------------|
| Number of Participants                    | 1,022                                            |
| Mean Age (years)                          | ~54                                              |
| Race                                      | White: ~73%, Black: ~25%, Asian: ~1%, Other: ~1% |
| Mean Baseline Moderate/Severe VMS per day | 9 to 11                                          |
| Source:                                   | <a href="#">[2]</a> <a href="#">[8]</a>          |

Table 2: Mean Change from Baseline in Moderate to Severe VMS Frequency

| Treatment Group    | Week 4 Mean Reduction<br>vs. Placebo | Week 12 Mean Reduction<br>vs. Placebo |
|--------------------|--------------------------------------|---------------------------------------|
| Fezolinetant 30 mg | -1.82 (P < .001)                     | -1.86 (P < .001)                      |
| Fezolinetant 45 mg | -2.55 (P < .001)                     | -2.53 (P < .001)                      |

Source: SKYLIGHT 2 Trial[\[9\]](#)

Table 3: Mean Change from Baseline in Moderate to Severe VMS Severity

| Treatment Group    | Week 4 Mean Reduction<br>vs. Placebo | Week 12 Mean Reduction<br>vs. Placebo |
|--------------------|--------------------------------------|---------------------------------------|
| Fezolinetant 30 mg | -0.15 (P < .05)                      | -0.16 (P < .05)                       |
| Fezolinetant 45 mg | -0.29 (P < .001)                     | -0.29 (P < .001)                      |

Source: SKYLIGHT 2 Trial[\[9\]](#)

## Experimental Protocols

### Protocol 1: Participant Training and e-Diary Deployment

Objective: To ensure participants are proficient in using the electronic diary for accurate and consistent VMS data entry.

**Methodology:**

- Device Provision: At the screening visit, each participant is provided with a handheld electronic device (e.g., a smartphone) with the pre-installed VMS diary application.[10]
- Training Session: A trained clinical site staff member conducts a one-on-one training session with each participant. The training covers:
  - Device operation (powering on/off, charging, navigating the application).
  - Understanding the definitions of VMS severity (see Table 4).[5][6]
  - The process for recording a VMS event in real-time or as close to the event as possible.
  - The requirement for daily recording, at least twice a day, throughout the screening, treatment, and follow-up periods.[8]
  - Troubleshooting common issues.
- Practice Period: Participants are instructed to use the e-diary to record VMS frequency and severity daily for a minimum of 7 consecutive days during the screening period to establish a baseline.[11]
- Eligibility Confirmation: The e-diary data from the screening period is reviewed by study site staff to confirm the participant meets the eligibility criteria, such as a minimum average of seven moderate to severe hot flashes per day.[5][10][12]

Table 4: FDA Definitions for VMS Severity Provided in the e-Diary

| Severity | Definition                                                      |
|----------|-----------------------------------------------------------------|
| Mild     | Sensation of heat without sweating.                             |
| Moderate | Sensation of heat with sweating, able to continue activity.     |
| Severe   | Sensation of heat with sweating, causing cessation of activity. |

Source:[5][6][13]

## Protocol 2: Daily VMS Data Collection Using the Electronic Diary

Objective: To capture real-time, patient-reported VMS frequency and severity data throughout the clinical trial.

Methodology:

- Daily Recording: Participants are required to record each VMS event as it occurs, or at a minimum, to review and confirm their VMS episodes at least twice daily.[8]
- Data Entry for Each VMS Event: For each VMS event, the participant records:
  - The occurrence of the event.
  - The severity of the event, based on the provided definitions (Mild, Moderate, or Severe).
- Data Transmission: The e-diary application automatically timestamps each entry and transmits the data securely to a central server.
- Compliance Monitoring: Study staff can remotely monitor participant compliance with daily diary entries and can send reminders to the participant's device if entries are missed. Per trial protocols, participants with less than 80% compliance over a certain period may be considered for withdrawal.[1]

## Protocol 3: Data Management and Analysis

Objective: To ensure the integrity of the collected e-diary data and to analyze it for efficacy endpoints.

Methodology:

- Data Verification: At each study visit, clinical site staff review the e-diary data with the participant to verify its accuracy and completeness.[1]
- Data Extraction and Cleaning: Data from the central server is extracted for analysis. Data cleaning procedures are applied to handle any inconsistencies or missing data.
- Endpoint Calculation:
  - VMS Frequency: The primary efficacy endpoint is the mean change in the frequency of moderate to severe VMS from baseline to specified time points (e.g., Week 4 and Week 12).[11][14] The baseline VMS frequency is calculated by averaging the daily counts of moderate and severe VMS events over a 10-day period before randomization.[14]
  - VMS Severity: The mean change in the severity of VMS is also a primary endpoint, calculated from the severity ratings provided by the participant for each VMS event.[11][14]
- Statistical Analysis: An analysis of covariance (ANCOVA) model is typically used to compare the change from baseline in VMS frequency and severity between the **fezolinetant** and placebo groups.[11]

## Visualizations

### Signaling Pathway of Fezolinetant



[Click to download full resolution via product page](#)

Caption: **Fezolinetant** blocks Neurokinin B from binding to the NK3 receptor.

## Experimental Workflow for e-Diary VMS Assessment

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [accessdata.fda.gov](#) [accessdata.fda.gov]
- 2. Validation and Application of Thresholds to Define Meaningful Change in Vasomotor Symptoms Frequency: Analysis of Pooled SKYLIGHT 1 and 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Effects of Symptom Monitoring on Menopausal Health Outcomes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of hot flash diaries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fezolinetant treatment of moderate-to-severe vasomotor symptoms due to menopause: effect of intrinsic and extrinsic factors in two phase 3 studies (SKYLIGHT 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [tandfonline.com](#) [tandfonline.com]
- 7. [researchgate.net](#) [researchgate.net]
- 8. A phase 2b, randomized, placebo-controlled, double-blind, dose-ranging study of the neurokinin 3 receptor antagonist fezolinetant for vasomotor symptoms associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [ClinicalTrials.gov](#) [clinicaltrials.gov]
- 11. [cdn.clinicaltrials.gov](#) [cdn.clinicaltrials.gov]
- 12. [endocrine.org](#) [endocrine.org]
- 13. [boris-portal.unibe.ch](#) [boris-portal.unibe.ch]
- 14. [accessdata.fda.gov](#) [accessdata.fda.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Utilizing Electronic Diaries in Fezolinetant VMS Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607441#utilizing-electronic-diaries-for-vms-frequency-and-severity-assessment-in-fezolinetant-trials>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)